2-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid
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Overview
Description
2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simpler furan derivative with known antimicrobial properties.
5-Arylfurfurals: Compounds used in the synthesis of various furan derivatives with biological activities.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is unique due to its complex structure, which combines a furan ring with a benzoic acid moiety
Properties
Molecular Formula |
C22H15N3O6 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H15N3O6/c1-13-10-15(25(29)30)6-8-17(13)20-9-7-16(31-20)11-14(12-23)21(26)24-19-5-3-2-4-18(19)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b14-11+ |
InChI Key |
IMLAYWNCIXZNCO-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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